5-Acetylpyrazine-2-carboxylic acid 5-Acetylpyrazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 118543-96-7
VCID: VC0058567
InChI: InChI=1S/C7H6N2O3/c1-4(10)5-2-9-6(3-8-5)7(11)12/h2-3H,1H3,(H,11,12)
SMILES: CC(=O)C1=CN=C(C=N1)C(=O)O
Molecular Formula: C7H6N2O3
Molecular Weight: 166.136

5-Acetylpyrazine-2-carboxylic acid

CAS No.: 118543-96-7

Cat. No.: VC0058567

Molecular Formula: C7H6N2O3

Molecular Weight: 166.136

* For research use only. Not for human or veterinary use.

5-Acetylpyrazine-2-carboxylic acid - 118543-96-7

Specification

CAS No. 118543-96-7
Molecular Formula C7H6N2O3
Molecular Weight 166.136
IUPAC Name 5-acetylpyrazine-2-carboxylic acid
Standard InChI InChI=1S/C7H6N2O3/c1-4(10)5-2-9-6(3-8-5)7(11)12/h2-3H,1H3,(H,11,12)
Standard InChI Key HMUCEWYEXBWAGY-UHFFFAOYSA-N
SMILES CC(=O)C1=CN=C(C=N1)C(=O)O

Introduction

Chemical Identity and Structure

5-Acetylpyrazine-2-carboxylic acid is characterized by a pyrazine ring substituted with an acetyl group at the 5-position and a carboxylic acid functionality at the 2-position. The presence of these dual functional groups offers versatile reactivity patterns that make this compound valuable in organic synthesis applications.

Basic Identification

The compound is officially identified through the following parameters:

PropertyValue
IUPAC Name5-acetylpyrazine-2-carboxylic acid
CAS Registry Number118543-96-7
Molecular FormulaC₇H₆N₂O₃
Molecular Weight166.13 g/mol
PubChem CID45082593
DSSTox Substance IDDTXSID40665298

The structure features a six-membered pyrazine heterocyclic ring with nitrogen atoms at the 1 and 4 positions, an acetyl group (CH₃CO-) at the 5-position, and a carboxylic acid group (-COOH) at the 2-position .

Alternative Nomenclature

Several synonyms are recognized for this compound:

  • Pyrazinecarboxylic acid, 5-acetyl- (9CI)

  • 5-Acetyl-pyrazinecarboxylic acid

  • 5-Acetyl-2-pyrazinecarboxylic acid

Physical and Chemical Properties

Understanding the physical and chemical properties of 5-Acetylpyrazine-2-carboxylic acid is essential for its application in research and industrial processes.

Physical Properties

The compound exists as a solid at standard temperature and pressure with specific physical characteristics:

PropertyValue
Physical StateSolid
Storage Condition2-8°C
Exact Mass166.03784206 Da
XLogP3-0.3 (predicted)
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5
Rotatable Bond Count2

These properties influence the compound's solubility, reactivity, and handling requirements in laboratory settings .

Chemical Properties

The reactivity of 5-Acetylpyrazine-2-carboxylic acid is largely determined by its functional groups:

  • The carboxylic acid group (-COOH) can participate in typical carboxylic acid reactions including esterification, amidation, and decarboxylation.

  • The acetyl group provides a reactive carbonyl functionality that can undergo nucleophilic addition reactions.

  • The pyrazine ring itself, being electron-deficient, exhibits reactivity patterns typical of heteroaromatic compounds.

When comparing 5-Acetylpyrazine-2-carboxylic acid with other pyrazine derivatives, the presence of both the acetyl and carboxylic acid groups creates unique electronic effects that influence its chemical behavior .

Related Compounds and Structural Analogs

Understanding the relationship between 5-Acetylpyrazine-2-carboxylic acid and structurally similar compounds provides valuable context for its properties and applications.

Pyrazine Carboxylic Acid Derivatives

Several related compounds share structural similarities:

CompoundCAS NumberMolecular FormulaStructural Difference
5-Methylpyrazine-2-carboxylic acid5521-55-1C₆H₆N₂O₂Methyl group instead of acetyl
5-Aminopyrazine-2-carboxylic acid40155-43-9C₅H₅N₃O₂Amino group instead of acetyl
5-Hydroxypyrazine-2-carboxylic acidNot AvailableC₅H₄N₂O₃Hydroxy group instead of acetyl
Pyrazine-2-carboxylic acidNot providedC₅H₄N₂O₂No substitution at position 5

5-Methylpyrazine-2-carboxylic acid is one of the more extensively studied analogs, with documented applications as a pharmaceutical intermediate .

Comparison with 5-Acetylpyridine-2-carboxylic acid

A noteworthy structural analog is 5-Acetylpyridine-2-carboxylic acid (CAS: 65184-39-6), which differs only in having a pyridine ring instead of a pyrazine ring. This compound has similar molecular weight (165.15 g/mol) but different electronic properties due to the presence of only one nitrogen atom in the aromatic ring .

ParameterSpecification
Purity≥95%
Available Quantities250mg, 1g, 5g, 10g
Pricing (10g)Listed but varies by supplier
Product Family ClassificationProtein Degrader Building Blocks
Shipping ConditionsNon-expeditable chemical

The compound is primarily marketed for professional manufacturing, research laboratories, and industrial or commercial usage, with restrictions on shipping to medical facilities or residential addresses .

Research Status and Future Directions

Knowledge Gaps

Several areas warrant further investigation:

  • Optimized synthetic routes specifically for 5-Acetylpyrazine-2-carboxylic acid

  • Comprehensive biological activity screening

  • Structure-activity relationship studies comparing its efficacy with related analogs

  • Potential applications in targeted drug delivery systems or as protein degrader components

Research Opportunities

The structural features of 5-Acetylpyrazine-2-carboxylic acid suggest potential research directions:

  • Exploration as a scaffolding component in medicinal chemistry

  • Investigation of coordination chemistry with various metals

  • Development as a reaction partner in novel coupling methodologies

  • Assessment of its role in protein-ligand interactions

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